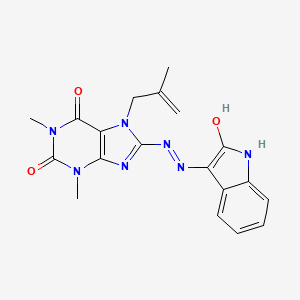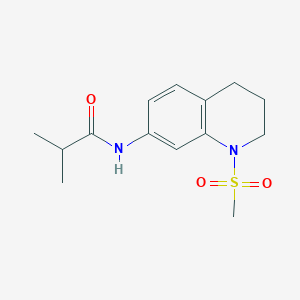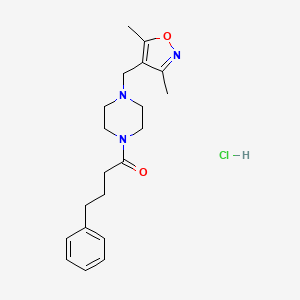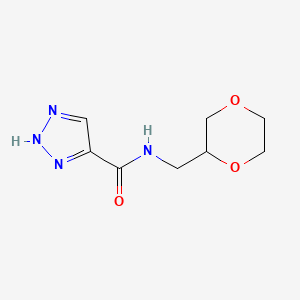
N-(1,4-dioxan-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1,4-dioxan-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide” is likely an organic compound containing a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a 1,4-dioxane ring, which is a six-membered ring with two oxygen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing 1,2,3-triazoles. The 1,4-dioxane ring could be formed through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole and 1,4-dioxane rings. The exact structure would depend on the specific locations of these rings in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole and 1,4-dioxane rings. The 1,2,3-triazole ring is generally stable but can participate in various reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazole and 1,4-dioxane rings. For example, the polarity, solubility, and stability of the compound could be affected .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Research has developed methods for synthesizing nitrogen-rich energetic compounds, including 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex. These compounds were synthesized from diaminomaleonitrile in a three-step synthesis and characterized for their thermal stability and detonation properties, indicating potential applications in energetic materials research (Jian Qin et al., 2016).
Chemical Reactivity and Applications
Studies have explored the reactivity of triazole derivatives, such as the synthesis of 5-amino-1,2,3-triazole-4-carboxylates. This research focuses on developing peptidomimetics or biologically active compounds based on the triazole scaffold, demonstrating the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (S. Ferrini et al., 2015).
Biological and Medicinal Research
- Antimicrobial Properties: A study on novel 1H-1,2,3-triazole-4-carboxamides demonstrated moderate to good antimicrobial activities against primary pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This highlights the potential use of triazole derivatives in developing new antimicrobial agents (N. Pokhodylo et al., 2021).
Material Science Applications
- Energetic Materials: Nitrogen-rich energetic compounds, including triazole derivatives, have been synthesized and characterized for their thermal stability, indicating their potential use in the development of new energetic materials for various applications, including military and aerospace (Jian Qin et al., 2016).
Safety and Hazards
properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c13-8(7-4-10-12-11-7)9-3-6-5-14-1-2-15-6/h4,6H,1-3,5H2,(H,9,13)(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPXQAAAVKQYHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CNC(=O)C2=NNN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxan-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2406369.png)
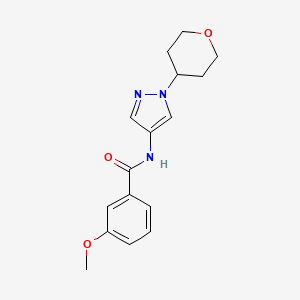
![6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2406373.png)
![ethyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406374.png)

